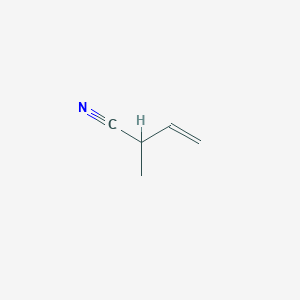

2-Metil-3-butenenitrilo

Descripción general

Descripción

2-Methyl-3-butenenitrile is an unsaturated, unconjugated mononitrile with the molecular formula C5H7N. It is a clear yellow liquid with a boiling point of approximately 125°C and a molecular weight of 81.12 g/mol . This compound is used in various industrial applications, including as a dye intermediate, rubber accelerator, and in the synthesis of flavor and fragrance compounds .

Aplicaciones Científicas De Investigación

2-Methyl-3-butenenitrile has several scientific research applications:

Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.

Industry: Utilized in the production of dyes, rubber accelerators, and flavor and fragrance compounds.

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-3-butenenitrile (2M3BN) is the butadiene molecule . The compound interacts with butadiene in the presence of a catalyst, typically a nickel compound .

Mode of Action

2M3BN undergoes a nickel-catalyzed addition with Hydrocyanic acid (HCN) to butadiene . This reaction involves two pathways: the cyano (CN) migration pathway for the formation of 3-pentenenitrile (3PN), and the methylallyl rotation pathway for the formation of 2M3BN . The key intermediates and the rate-determining steps in these pathways have been illustrated . The methylallyl rearrangement is the rate-determining step in the formation of 3PN, while the reductive elimination governs the reaction to 2M3BN, which is subsequently isomerized to 3PN .

Biochemical Pathways

The biochemical pathway primarily affected by 2M3BN is the hydrocyanation of alkenes , which is one of the most important applications of homogeneous catalysis in industry . The compound plays a crucial role in the DuPont process, an industrial process for the manufacture of adiponitrile (ADN) .

Pharmacokinetics

Its specific gravity is 0.80 at 25°C , and it has a boiling range of 121–145°C .

Result of Action

The result of 2M3BN’s action is the formation of a mixture of the branched 2M3BN and the linear 3PN . The ratio of these two compounds can be controlled by the choice of catalyst and ligand . For instance, using mono-dentate phosphites leads to a 30:70 ratio of 2M3BN to 3PN, while a 97% selectivity to 3PN is obtained using a 1,4-bis(diphenyphosphino)butane (dppb) ligand and Ni (COD) 2 (1,5-Cyclooctadiene) as catalysts .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2M3BN. For instance, the compound is stable under normal temperature and pressure . It is highly flammable and can react violently with strong oxidizing acids . It may also polymerize in the presence of metals and some metal compounds . Therefore, careful handling and storage are necessary to ensure safety and maintain the compound’s efficacy.

Análisis Bioquímico

Biochemical Properties

2-Methyl-3-butenenitrile is involved in several biochemical reactions. It is an unsaturated, unconjugated mononitrile . It is used in proteomics research

Molecular Mechanism

It is known to be involved in the isomerization of 2-Methyl-3-butenenitrile to 3-pentenenitrile . This process involves the cyano (CN) migration and the methylallyl rotation . The key intermediates and the rate-determining steps in the pathways have been illustrated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-butenenitrile can change over time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-3-butenenitrile can be synthesized through the hydrocyanation of butadiene. This process involves the addition of hydrocyanic acid to butadiene, resulting in a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile . The reaction is typically catalyzed by nickel complexes, such as nickel(0) and phosphine complexes .

Industrial Production Methods: In industrial settings, the hydrocyanation process is optimized to achieve high selectivity and yield. The reaction conditions include the use of specific ligands and co-catalysts to promote the formation of the desired product. For example, the use of 1,4-bis(diphenylphosphino)butane as a ligand and nickel(0) as a catalyst can achieve a high selectivity for 3-pentenenitrile, which can then be isomerized to 2-methyl-3-butenenitrile .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-butenenitrile undergoes various chemical reactions, including isomerization, hydrocyanation, and polymerization.

Common Reagents and Conditions:

Isomerization: This reaction can be catalyzed by nickel complexes, resulting in the formation of linear pentenenitriles.

Hydrocyanation: The addition of hydrocyanic acid to butadiene produces 2-methyl-3-butenenitrile and 3-pentenenitrile.

Polymerization: Nitriles, including 2-methyl-3-butenenitrile, can polymerize in the presence of metals and some metal compounds.

Major Products:

Isomerization: Produces 3-pentenenitrile.

Hydrocyanation: Produces a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile.

Comparación Con Compuestos Similares

3-Pentenenitrile: A linear isomer of 2-methyl-3-butenenitrile, produced through isomerization reactions.

2-Methyl-2-butenenitrile: Another isomer, formed through different reaction pathways.

Uniqueness: 2-Methyl-3-butenenitrile is unique due to its specific molecular structure and reactivity. It serves as a versatile intermediate in various chemical reactions and industrial processes, making it valuable in multiple applications .

Propiedades

IUPAC Name |

2-methylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3,5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAXCOMEMKANRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025578 | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-3-butenenitrile is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Butenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

less than 71 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.813 at 69.1 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

29.5 mmHg at 72 °F ; 59.7 mmHg at 103.1 °F; 180.2 mmHg at 155.3 °F (NTP, 1992) | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16529-56-9 | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20626 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16529-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016529569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-BUTENENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UB332ATH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

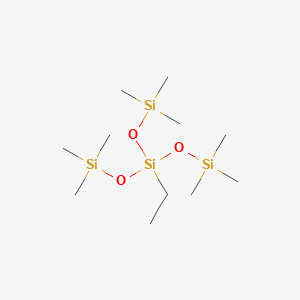

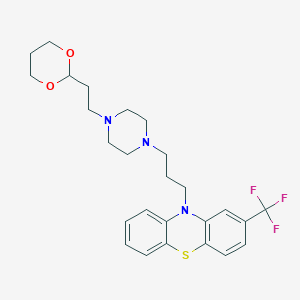

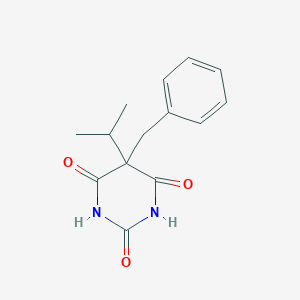

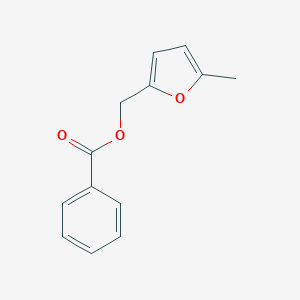

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of catalysts are effective for 2M3BN isomerization?

A1: Nickel(0) complexes, particularly those with phosphorus-containing ligands like diphosphines, diphosphonites, and phosphites, are highly active catalysts for 2M3BN isomerization [, , , , , , ].

Q2: How do ligand properties influence the activity and selectivity of nickel catalysts in 2M3BN isomerization?

A2: Steric bulk and electronic properties of the ligands significantly impact catalyst performance. Bulky ligands favor C-CN bond activation and linear 3PN formation []. Electron-donating substituents on the ligands have been shown to increase the turnover rate of 2M3BN isomerization [].

Q3: What is the role of Lewis acids in nickel-catalyzed 2M3BN isomerization?

A3: While not always essential, Lewis acids like ZnCl2 can promote isomerization and influence regioselectivity in certain nickel-catalyzed systems. They can interact with the nitrile group of the substrate or the catalyst, affecting reaction intermediates and pathways [, , , ].

Q4: Are there alternative catalysts for 2M3BN isomerization besides nickel complexes?

A4: Research exploring cobalt complexes in ionic liquids as potential catalysts for 2M3BN isomerization is underway, although their effectiveness remains under investigation [].

Q5: What are the proposed mechanisms for nickel-catalyzed 2M3BN isomerization?

A5: Two main pathways have been proposed: (a) C-CN activation: This pathway involves oxidative addition of the C-CN bond to the nickel center, forming a nickel-allyl cyanide complex. Subsequent reductive elimination yields 3PN [, ]. (b) C-H activation: This pathway proceeds through a nickel-hydride intermediate, which undergoes migratory insertion into the alkene followed by β-hydride elimination to form the isomerized product [, , ].

Q6: What experimental techniques have provided insights into the mechanism of 2M3BN isomerization?

A6:

* Deuterium labeling studies have helped elucidate reaction pathways and differentiate between C-CN and C-H activation mechanisms [, , ]. * In situ spectroscopic techniques, such as FTIR-ATR and NMR, allow real-time monitoring of reaction intermediates and provide kinetic data, shedding light on the reaction mechanism [, , , ].

Q7: How has computational chemistry contributed to understanding 2M3BN isomerization?

A7: Density Functional Theory (DFT) calculations have been instrumental in: * Mechanistic studies: DFT calculations help model reaction pathways, identify transition states, and determine activation energies for both C-CN and C-H activation mechanisms [, , ]. * Catalyst design: DFT calculations enable the prediction of catalyst performance based on ligand structure, allowing for the rational design of more efficient catalysts [, ]. * Solvent effects: DFT can model the influence of solvent polarity on reaction intermediates and transition states, providing insights into solvent effects on regioselectivity [].

Q8: What are the stability considerations for 2M3BN?

A8: 2M3BN can undergo isomerization and potentially other side reactions under certain conditions, particularly in the presence of catalysts. Careful control of reaction conditions, including temperature, solvent, and catalyst choice, is crucial for achieving high selectivity and yield [, , , ].

Q9: What are the challenges associated with separating 2M3BN from 3PN in the adiponitrile process?

A9: The similar boiling points of 2M3BN and 3PN make their separation by conventional distillation challenging. Efficient separation techniques are crucial for isolating the desired product and minimizing purification costs [, , , ].

Q10: Are there environmental concerns associated with 2M3BN and its production?

A10: While not extensively studied, the potential environmental impact of 2M3BN and byproducts generated during its production and use should be considered. Research on ecotoxicological effects and sustainable waste management strategies is important for ensuring responsible production and use [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.